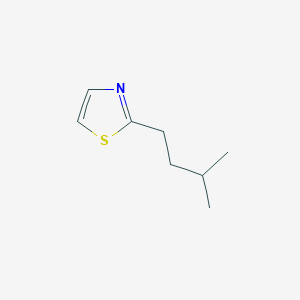
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide: is a heterocyclic compound featuring a pyrazole ring attached to a cyclopropane carboxamide group
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under controlled conditions.
Direct C-H Arylation: Another method involves the direct C-H arylation of pyrazole with cyclopropane carboxamide derivatives.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions:
Oxidation: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and bases.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Pyrazole Derivatives: Compounds like 1H-pyrazole-4-carboxamide share structural similarities but differ in their functional groups and reactivity.
Cyclopropane Carboxamides: These compounds have a similar cyclopropane ring but may lack the pyrazole moiety, leading to different chemical and biological properties.
Uniqueness: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is unique due to the combination of the pyrazole ring and the cyclopropane carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7(5-1-2-5)10-6-3-8-9-4-6/h3-5H,1-2H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQOKYRLPPAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
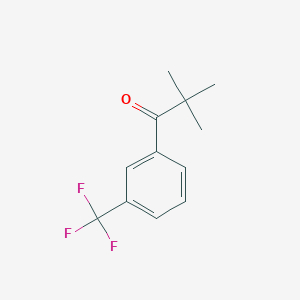
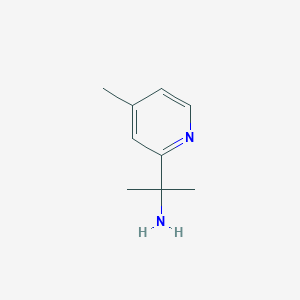
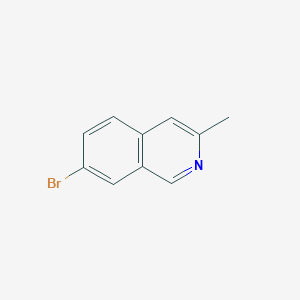

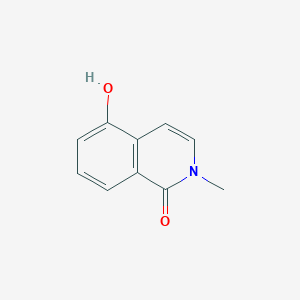
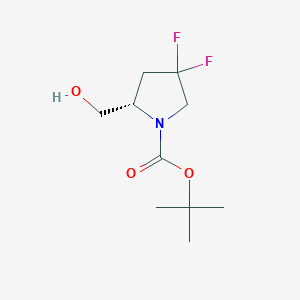
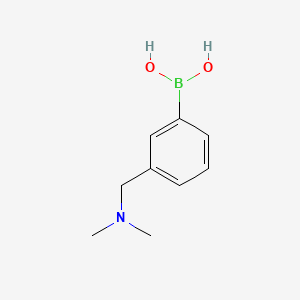
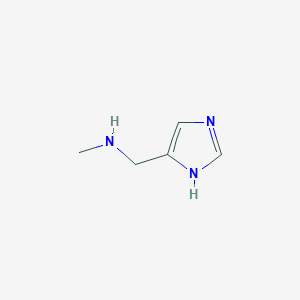
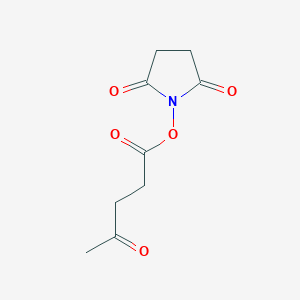
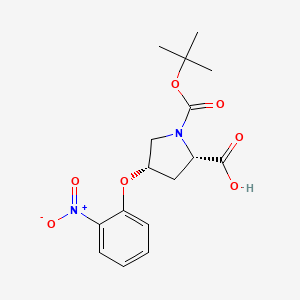
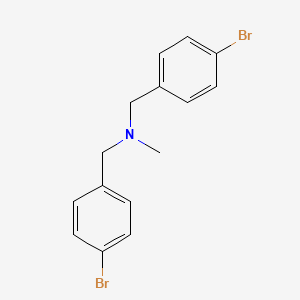
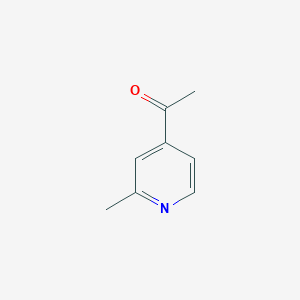
![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)
